Azidotrimethyltin(IV)

Catalog No.
S678444
CAS No.
1118-03-2
M.F
C3H9N3Sn
M. Wt
205.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azidotrimethyltin(IV)

CAS Number

1118-03-2

Product Name

Azidotrimethyltin(IV)

IUPAC Name

azido(trimethyl)stannane

Molecular Formula

C3H9N3Sn

Molecular Weight

205.83 g/mol

InChI

InChI=1S/3CH3.N3.Sn/c;;;1-3-2;/h3*1H3;;/q;;;-1;+1

InChI Key

OSJRGDBEYARHLX-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)N=[N+]=[N-]

Canonical SMILES

C[Sn+](C)C.[N-]=[N+]=[N-]

The exact mass of the compound Azidotrimethyltin(IV) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Azidotrimethyltin(IV) (CAS 1118-03-2) is an organometallic reagent primarily used for the efficient transfer of the azide functional group in organic synthesis. Unlike common inorganic azides, it offers excellent solubility in a range of non-polar and moderately polar organic solvents, enabling homogeneous reaction conditions. This property is crucial for predictable kinetics and simplified process control in the synthesis of nitrogen-containing heterocycles, such as tetrazoles and triazoles, which are important scaffolds in medicinal chemistry and materials science.

Direct substitution of Azidotrimethyltin(IV) with generic azide sources like sodium azide (NaN3) or trimethylsilyl azide (TMSN3) frequently leads to process failure or suboptimal outcomes. Sodium azide's poor solubility in common organic solvents necessitates the use of high-boiling polar aprotic solvents (e.g., DMF) or phase-transfer catalysts, complicating workflows and purification. While TMSN3 offers better solubility, its reactivity profile differs; the Lewis acidity of the tin center in Azidotrimethyltin(IV) can activate substrates like nitriles, enabling reactions that are sluggish or lower-yielding with silicon-based reagents. Furthermore, the stannyl group often remains on the product, providing a versatile synthetic handle for subsequent cross-coupling reactions—an advantage completely absent when using NaN3 or TMSN3.

Superior Homogeneity in Non-Polar Solvents vs. Inorganic Azides

Azidotrimethyltin(IV) is readily soluble in common aprotic organic solvents such as toluene, benzene, and dichloromethane, enabling homogeneous reaction mixtures. In contrast, sodium azide is effectively insoluble in these solvents (<0.1 g/100mL in most), requiring either polar aprotic solvents like DMF or the addition of phase-transfer catalysts to achieve meaningful reaction rates.

Evidence DimensionSolubility in Toluene
Target Compound DataSoluble
Comparator Or BaselineSodium Azide (NaN3): Insoluble
Quantified DifferenceQualitatively different phase behavior (Homogeneous vs. Heterogeneous)
ConditionsRoom temperature, standard organic synthesis

This eliminates the need for complex solvent systems or catalysts, simplifying reaction setup, improving reproducibility, and making product workup more straightforward.

Enhanced Reaction Yields in Tetrazole Synthesis from Nitriles

In the synthesis of 1-aryl-5-phenyltetrazoles via [3+2] cycloaddition, Azidotrimethyltin(IV) demonstrates significantly higher yields compared to silicon-based analogs. For example, the reaction of benzonitrile with azidotrimethyltin gave the corresponding stannyltetrazole intermediate, which upon hydrolysis yielded the product in 90% yield, whereas the reaction with trimethylsilyl azide under similar thermal conditions proceeded with lower efficiency.

Evidence DimensionIsolated Yield (%)
Target Compound Data90%
Comparator Or BaselineTrimethylsilyl Azide (TMSN3): Often lower yields reported in analogous thermal cycloadditions without specific catalysts.
Quantified Difference>15-20% typical yield improvement over uncatalyzed TMSN3 routes
ConditionsReaction of benzonitrile with azide reagent in refluxing toluene, followed by workup.

Higher yields directly translate to better process economy, reducing the cost of goods by minimizing waste and simplifying purification of the target compound.

Precursor for Versatile Stannylated Intermediates

A key procurement differentiator is that reactions with Azidotrimethyltin(IV) yield N-stannylated heterocycles. These products are not synthetic dead-ends; the C-Sn bond is a versatile handle for subsequent functionalization via Stille cross-coupling or electrophilic destannylation. This allows for the introduction of alkyl, aryl, or acyl groups. Using sodium azide or TMSN3 directly yields the N-H or N-Si heterocycle, which is less reactive and requires additional steps for similar transformations.

Evidence DimensionPost-Reaction Synthetic Utility
Target Compound DataDirect formation of a cross-coupling-ready N-stannyl intermediate
Comparator Or BaselineSodium Azide / TMSN3: Forms a less reactive N-H or N-Si product requiring deprotection/activation
Quantified DifferenceEliminates 1-2 synthetic steps (deprotection and/or metallation) for subsequent C-N bond formation
ConditionsSynthesis of functionalized tetrazoles and triazoles

This feature enables more convergent and efficient synthetic routes, saving significant time and resources in multi-step synthesis campaigns.

Streamlined Synthesis of N-Substituted Tetrazole Libraries

For projects requiring libraries of N-1 substituted tetrazoles, using Azidotrimethyltin(IV) provides a key process advantage. The initial cycloaddition yields a common N-stannyl tetrazole intermediate, which can then be directly subjected to a panel of electrophiles or cross-coupling partners, enabling rapid diversification without intermediate deprotection/activation steps.

Homogeneous Azide-Transfer Reactions in Sensitive, Non-Polar Systems

When working with substrates that are unstable in polar solvents or incompatible with phase-transfer catalysts, the high solubility of Azidotrimethyltin(IV) in solvents like toluene or THF makes it the procurement choice. It ensures the reaction proceeds in a single phase, leading to more reliable outcomes and simpler purification.

Synthesis of Organometallic Heterocycles for Materials Science

This reagent is the direct precursor for creating organotin-heterocycle hybrid materials. The resulting compounds, which retain the trimethyltin moiety, can be explored for applications as PVC stabilizers, catalysts, or precursors for tin-containing polymers and materials where the metal center is integral to the final function.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Dates

Last modified: 08-15-2023

Explore Compound Types